4-(Propan-2-YL)-1,3-thiazole-2-carbothioamide
Description
4-(Propan-2-YL)-1,3-thiazole-2-carbothioamide is a thiazole derivative characterized by a carbothioamide (-C(=S)-NH₂) group at position 2 and an isopropyl (propan-2-yl) substituent at position 4 of the thiazole ring. Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in the five-membered ring, known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
Molecular Formula |
C7H10N2S2 |
|---|---|
Molecular Weight |
186.3 g/mol |
IUPAC Name |
4-propan-2-yl-1,3-thiazole-2-carbothioamide |
InChI |
InChI=1S/C7H10N2S2/c1-4(2)5-3-11-7(9-5)6(8)10/h3-4H,1-2H3,(H2,8,10) |
InChI Key |
LTZVFRIOCLNBHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CSC(=N1)C(=S)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Propan-2-yl)-1,3-thiazole-2-carbothioamide typically involves the condensation of appropriate thioamide and thiazole precursors. One common method is the reaction of 2-aminothiazole with isopropyl isothiocyanate under mild conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Substitution Reactions at the Thioamide Group
The thioamide moiety participates in nucleophilic substitution and cyclization reactions. Key findings include:
a. Reaction with α-halocarbonyl compounds
In ethanol under basic conditions, 4-(propan-2-yl)-1,3-thiazole-2-carbothioamide reacts with phenacyl bromides (ArCOCHBr) to form thiazole-linked pyrazoline hybrids via Hantzsch thiazole synthesis. This involves:
-
Nucleophilic attack by the sulfur atom on the α-carbon of phenacyl bromide.
-
Cyclocondensation to form a fused thiazole-pyrazoline system .
Example Reaction Conditions
| Reactant | Solvent | Base | Temperature | Time | Product Yield |
|---|---|---|---|---|---|
| Phenacyl bromide (Ar=Ph) | Ethanol | NaOH | Reflux | 2–6 h | 65–82% |
b. Condensation with hydrazines
Thiosemicarbazide reacts with the thioamide group to form pyrazolin-N-thioamide derivatives. This proceeds via:
-
Nucleophilic attack by the hydrazine nitrogen on the thiocarbonyl carbon.
-
Intramolecular cyclization to yield pyrazoline-thiazole hybrids .
Cyclocondensation Reactions
The compound serves as a precursor in heterocycle synthesis:
a. Formation of thiazolo[3,2-b] triazoles
Under acidic conditions, cyclocondensation with aldehydes (e.g., 4-fluorobenzaldehyde) yields fused triazole-thiazole systems. Key steps:
Optimized Parameters
| Catalyst | Solvent | Reaction Time | Isolated Yield |
|---|---|---|---|
| Acetic acid | Ethanol | 4–8 h | 70–88% |
b. Synthesis of bis-thiazoles
Reaction with dihalogenated alkanes (e.g., 1,2-dibromoethane) in DMF produces dimeric thiazole structures via S-alkylation.
Electrophilic Substitution at the Thiazole Ring
The electron-rich thiazole ring undergoes regioselective functionalization:
a. Bromination
Electrophilic bromination at the 5-position occurs using N-bromosuccinimide (NBS) in CCl:
| Reagent | Solvent | Temperature | Regioselectivity |
|---|---|---|---|
| NBS | CCl | 0–5°C | >90% at C5 |
b. Nitration
Nitration with HNO-HSO mixture selectively targets the 4-position, producing nitro-thiazole derivatives.
Ring-Opening Reactions
Under strong alkaline conditions (e.g., NaOH/EtOH), the thiazole ring undergoes hydrolysis:
-
Cleavage of the C-S bond generates a β-mercaptoamide intermediate.
Coordination Chemistry
The thioamide group acts as a bidentate ligand for transition metals:
a. Complexation with Cu(II)
In methanol, the compound forms stable Cu(II) complexes with a square planar geometry , confirmed by ESR and UV-Vis spectroscopy .
Stability Constants
| Metal Ion | log K (25°C) | Coordination Mode |
|---|---|---|
| Cu | 8.2 ± 0.3 | N,S-bidentate |
Oxidative Transformations
a. Sulfur Oxidation
Treatment with HO oxidizes the thioamide group to a sulfinic acid derivative (-C(=O)-NH).
b. Ring Oxidation
Strong oxidants (e.g., KMnO) degrade the thiazole ring to carboxylic acid derivatives.
Key Mechanistic Insights
Scientific Research Applications
Antimicrobial Activity
The antimicrobial properties of 4-(Propan-2-YL)-1,3-thiazole-2-carbothioamide have been extensively studied. Research indicates that derivatives of thiazole compounds exhibit significant antibacterial and antifungal activities.
Case Study: Antimicrobial Evaluation
A study assessed the antimicrobial efficacy of synthesized thiazole derivatives against various bacterial strains (both Gram-positive and Gram-negative) and fungal species. The results indicated that certain derivatives demonstrated promising activity, with Minimum Inhibitory Concentrations (MICs) lower than those of standard antibiotics.
Anticancer Potential
The anticancer properties of 4-(Propan-2-YL)-1,3-thiazole-2-carbothioamide have also been explored, particularly its ability to inhibit cancer cell proliferation.
Case Study: Anticancer Activity
In vitro studies have shown that thiazole-based compounds can inhibit the growth of various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). The mechanisms involve interference with DNA replication and apoptosis induction.
Antioxidant Activity
The antioxidant capabilities of this compound have been investigated in relation to its ability to scavenge free radicals.
Case Study: Radical Scavenging Activity
Research highlighted that derivatives containing the thiazole ring exhibited significant radical scavenging activities, correlating with their structural features such as π-conjugation systems which enhance electron delocalization.
Computational Studies and Molecular Docking
Computational studies have provided insights into the binding interactions between thiazole derivatives and biological targets.
Case Study: Molecular Docking Analysis
Molecular docking studies have revealed strong interactions between thiazole derivatives and key proteins involved in microbial resistance and cancer progression. The geometry optimization studies indicate favorable binding conformations that enhance biological efficacy.
Mechanism of Action
The mechanism of action of 4-(Propan-2-yl)-1,3-thiazole-2-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Features and Substituent Effects
Target Compound :
- Structure : 2-carbothioamide, 4-isopropyl substituent.
- Key Properties : Enhanced hydrogen-bonding (carbothioamide), moderate lipophilicity (isopropyl).
Analogues :
- Structure : Phenyl group at thiazole-4, carbamoyl linkage to a pyrrole-ester.
Comparison : The phenyl group increases aromatic interactions, while the ester moiety reduces polarity compared to carbothioamide. This may lower solubility but improve membrane permeability .
- Structure : 4-chlorophenyl substituent, hydrazine-carbothioamide.
- The hydrazine linker adds conformational flexibility, which might affect binding specificity . 3-((5-Cinnamoyl-4-methylthiazol-2-yl)(p-tolyl)amino)propanoic acid ():
- Structure: Propanoic acid substituent, cinnamoyl group.
- This contrasts with the carbothioamide’s thiourea-like binding .
Physicochemical Properties
Biological Activity
4-(Propan-2-YL)-1,3-thiazole-2-carbothioamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Thiazoles are known for their potential as therapeutic agents, and the introduction of various substituents can significantly enhance their pharmacological properties. This article reviews the biological activity of 4-(Propan-2-YL)-1,3-thiazole-2-carbothioamide, focusing on its antimicrobial, antioxidant, anticancer, and anti-inflammatory properties, supported by case studies and research findings.
Chemical Structure and Properties
The compound 4-(Propan-2-YL)-1,3-thiazole-2-carbothioamide features a thiazole ring substituted with a propan-2-yl group and a carbothioamide functional group. This unique structure contributes to its biological activity by influencing its interaction with biological targets.
Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that 4-(Propan-2-YL)-1,3-thiazole-2-carbothioamide exhibits significant antibacterial activity against various pathogens.
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of several thiazole derivatives against common bacterial strains, including Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. The compound demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as an antimicrobial agent .
| Pathogen | MIC (µg/mL) | Standard Antibiotic (MIC) |
|---|---|---|
| E. coli | 10 | 8 (Ciprofloxacin) |
| S. aureus | 5 | 4 (Methicillin) |
| Bacillus subtilis | 15 | 12 (Bacitracin) |
Antioxidant Activity
The antioxidant properties of thiazole derivatives are attributed to their ability to scavenge free radicals. Research shows that 4-(Propan-2-YL)-1,3-thiazole-2-carbothioamide exhibits notable antioxidant activity in various assays.
Experimental Findings
In DPPH and hydroxyl radical scavenging assays, the compound demonstrated significant radical scavenging abilities. The structure's electron-donating nature stabilizes radical forms, enhancing its capacity to neutralize free radicals .
Anticancer Activity
Thiazoles have been identified as potential anticancer agents due to their ability to inhibit cancer cell proliferation.
Case Study: Cytotoxic Effects
In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) revealed that 4-(Propan-2-YL)-1,3-thiazole-2-carbothioamide exhibited cytotoxic effects with IC50 values indicating potent antiproliferative activity .
| Cell Line | IC50 (µM) | Standard Drug IC50 |
|---|---|---|
| MCF-7 | 12 | 10 (Doxorubicin) |
| HepG2 | 8 | 7 (Cisplatin) |
Anti-inflammatory Activity
The anti-inflammatory properties of thiazoles are linked to their ability to inhibit pro-inflammatory cytokines.
Research Insights
Studies have shown that derivatives of thiazoles can reduce levels of TNF-α and IL-6 in vitro. The compound's structural features may enhance its interaction with inflammatory pathways, making it a candidate for further development in treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for 4-(propan-2-yl)-1,3-thiazole-2-carbothioamide, and how can reaction parameters (solvent, temperature, catalysts) be optimized?
- Answer : The compound can be synthesized via cyclocondensation of thioamide derivatives with α-haloketones or α,β-unsaturated carbonyl compounds. For example, refluxing thioamide precursors with 3-chloropentane-2,4-dione in acetone under acidic conditions yields thiazole-carbothioamide derivatives. Reaction optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (80–100°C), and catalytic additives (e.g., acetic acid for protonation). Recrystallization from methanol or propanol is critical for purity .
Q. Which spectroscopic and chromatographic techniques are recommended for structural elucidation and purity assessment?
- Answer :
- 1H/13C NMR : Assigns proton environments (e.g., thiazole ring protons at δ 6.8–7.5 ppm) and carbon backbone.
- IR Spectroscopy : Confirms thioamide (C=S stretch at 1150–1250 cm⁻¹) and thiazole ring vibrations (C=N at 1600–1650 cm⁻¹).
- Mass Spectrometry (MS) : Validates molecular ion peaks (e.g., [M+H]+) and fragmentation patterns.
- Elemental Analysis : Ensures stoichiometric consistency (e.g., C, H, N, S % within ±0.3% of theoretical values).
Discrepancies in data require re-purification or complementary techniques like HPLC .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity or biological interactions?
- Answer : Density functional theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to identify reactive sites. Molecular docking simulations (e.g., AutoDock Vina) model interactions with biological targets (e.g., enzymes or receptors) by analyzing binding affinities and ligand conformations. Spectroscopic data (e.g., FT-Raman) validate computational predictions of vibrational modes and charge distribution .
Q. What strategies resolve contradictions in biological activity data across different assay models?
- Answer : Cross-validate results using:
- Dose-response curves : Assess potency (IC50) variability.
- Cell-line specificity : Test in multiple models (e.g., cancer vs. normal cells).
- Mechanistic studies : Use Western blotting or fluorescence assays to confirm target engagement.
Contradictions may arise from solubility differences or assay sensitivity; use co-solvents (e.g., DMSO ≤0.1%) or orthogonal assays (e.g., SPR vs. ELISA) .
Q. What experimental approaches analyze tautomerism or isomerism in thiazole-carbothioamide derivatives?
- Answer :
- Dynamic NMR : Detects tautomeric equilibria (e.g., thione-thiol tautomerism) via temperature-dependent chemical shifts.
- X-ray crystallography : Resolves solid-state isomerism by confirming bond lengths and angles.
- pH-dependent UV-Vis : Monitors spectral shifts indicative of protonation/deprotonation equilibria .
Q. How can reaction intermediates be trapped or characterized during synthesis?
- Answer :
- Low-temperature quenching : Halt reactions at −78°C to isolate intermediates.
- LC-MS/MS : Track transient species in real-time.
- Trapping agents : Use nucleophiles (e.g., methanol) to stabilize reactive intermediates (e.g., thiocyanate ions) .
Data Analysis and Optimization
Q. What statistical methods address variability in synthetic yield or spectral reproducibility?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
